Chemical structure and physical properties of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
Chemical structure and physical properties of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic route for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine). This bifunctional heterocyclic compound, built upon a rigid biphenyl core, presents a promising scaffold for applications in medicinal chemistry and materials science. This document outlines a detailed, step-by-step synthesis protocol based on the well-established Hantzsch thiazole synthesis. While experimental data on the specific physical and spectral properties of this compound are not widely available, this guide discusses the expected characteristics based on its structural analogues. Furthermore, the potential applications are explored in the context of the known biological activities of the broader class of 2-aminothiazole derivatives.
Introduction
4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), also known as Bis-4,4'-(2-amino-4-thiazolyl)biphenyl, is a complex organic molecule characterized by a central biphenyl backbone symmetrically substituted with two 2-aminothiazole moieties. The planarity and rigidity of the biphenyl unit, combined with the electron-rich and versatile reactivity of the 2-aminothiazole rings, make this compound a molecule of significant interest for the development of novel therapeutic agents and functional materials. The 2-aminothiazole scaffold is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The bivalent nature of this particular structure may offer opportunities for enhanced binding to biological targets or for the creation of advanced polymeric materials.
Chemical Structure and Core Properties
The chemical structure of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is defined by a 1,1'-biphenyl core with 2-amino-1,3-thiazol-4-yl substituents at the 4 and 4' positions.
Table 1: Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₄S₂ | |
| Molecular Weight | 350.46 g/mol | |
| IUPAC Name | 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) | N/A |
| Synonyms | Bis-4,4'-(2-amino-4-thiazolyl)biphenyl | |
| Physical Form | Solid |
Synthesis Protocol: A Proposed Route via Hantzsch Thiazole Synthesis
A robust and high-yielding synthetic pathway to 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) can be achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea derivative. In this proposed synthesis, the key intermediate is 4,4'-bis(2-chloroacetyl)biphenyl, which can be reacted with two equivalents of thiourea to form the desired bis-thiazole product.
Rationale for Synthetic Approach
The Hantzsch synthesis is a well-established and versatile method for the formation of thiazole rings, known for its reliability and generally good yields. The choice of 4,4'-bis(2-chloroacetyl)biphenyl as the α-haloketone precursor is strategic, as it provides the necessary bifunctionality to construct the target molecule symmetrically from the biphenyl core. Thiourea serves as the source of the 2-aminothiazole nitrogen and sulfur atoms.
Synthesis Workflow
Caption: Proposed synthetic workflow for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4,4'-Diacetylbiphenyl (Intermediate 1)
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To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (2.2 eq.) dropwise.
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Allow the mixture to stir for 15 minutes, then add biphenyl (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield 4,4'-diacetylbiphenyl as a white solid.
Step 2: Synthesis of 4,4'-Bis(2-chloroacetyl)biphenyl (Intermediate 2)
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Dissolve 4,4'-diacetylbiphenyl (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid.
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Add sulfuryl chloride (2.2 eq.) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4,4'-bis(2-chloroacetyl)biphenyl.
Step 3: Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (Final Product)
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To a solution of 4,4'-bis(2-chloroacetyl)biphenyl (1.0 eq.) in ethanol, add thiourea (2.2 eq.).
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Reflux the reaction mixture for 4-6 hours. The formation of a precipitate indicates product formation.
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After cooling to room temperature, filter the solid product.
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Wash the precipitate with cold ethanol and then with diethyl ether.
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The crude product can be purified by recrystallization from a suitable solvent such as a dimethylformamide/ethanol mixture to afford pure 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).
Physical and Spectral Properties (Predicted)
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Melting Point: Expected to be a high-melting solid, likely above 250 °C, due to the rigid, symmetric, and planar nature of the molecule which would favor strong intermolecular packing in the crystal lattice.
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Solubility: Likely to be poorly soluble in water and common nonpolar organic solvents. It is expected to show some solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly upon heating.
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¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons of the biphenyl and thiazole rings. The amine protons would likely appear as a broad singlet. The biphenyl protons would likely appear as a set of doublets in the aromatic region. The thiazole proton would appear as a singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbons of the biphenyl and thiazole rings. The carbon attached to the amino group in the thiazole ring would be expected at a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (350.46 g/mol ).
Potential Applications in Drug Discovery and Materials Science
While specific applications for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) have not been extensively reported, the structural motifs present in the molecule suggest significant potential in several research areas.
Medicinal Chemistry
The 2-aminothiazole moiety is a key component in numerous FDA-approved drugs and clinical candidates. This class of compounds is known to exhibit a wide range of biological activities, including:
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Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer effects through various mechanisms, such as inhibition of protein kinases.
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Antimicrobial Activity: The 2-aminothiazole scaffold is found in several antibacterial and antifungal agents.
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Anti-inflammatory Properties: Certain derivatives have shown promise as anti-inflammatory agents.
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Antiviral Activity: The 2-aminothiazole core has been explored for the development of antiviral drugs.
The bivalent nature of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) could potentially lead to compounds with enhanced affinity and selectivity for their biological targets by interacting with two binding sites simultaneously.
Caption: Potential application areas for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).
Materials Science
The rigid biphenyl core and the presence of reactive amine groups make this compound an attractive building block for the synthesis of advanced materials:
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High-Performance Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polyimides, polyamides, and other polymers. The resulting materials are expected to exhibit high thermal stability and mechanical strength due to the rigid biphenyl unit.
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Organic Electronics: The conjugated system extending across the biphenyl and thiazole rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is a molecule with significant untapped potential. This technical guide has provided a comprehensive overview of its chemical structure and a plausible, detailed synthetic protocol. While experimental data on its physical properties and specific applications are currently limited, the inherent characteristics of its constituent moieties strongly suggest promising avenues for future research in both medicinal chemistry and materials science. The bivalent design of this compound offers a unique platform for the development of novel drugs with potentially enhanced efficacy and for the creation of new materials with superior performance characteristics. Further investigation into the synthesis, characterization, and application of this intriguing molecule is highly warranted.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- The Hantzsch Thiazole Synthesis: A Century of Progress. (2010). Chemical Reviews, 110(1), 1-84.
- Thiazole: A Privileged Scaffold in Medicinal Chemistry. (2017). Medicinal Chemistry, 7(5), 1059-1076.
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents. (n.d.).
- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents. (n.d.).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry, 6(3), 229-243.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Retrieved March 19, 2026, from [Link]
- Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1083-1086.
- In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (1995). Chemical & Pharmaceutical Bulletin, 43(5), 787-792.
-
Thiazole, 2-amino-4-(4-biphenylyl)-. (n.d.). NIST WebBook. Retrieved March 19, 2026, from [Link]
-
Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. (2007). PubMed. Retrieved March 19, 2026, from [Link]
-
Bis-4,4'-(2-amino-4-thiazolyl)biphenyl AldrichCPR. (n.d.). Sigma-Aldrich (Chinese). Retrieved March 19, 2026, from [Link]
